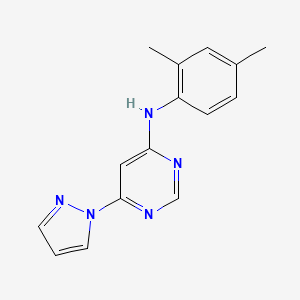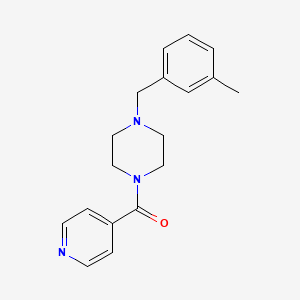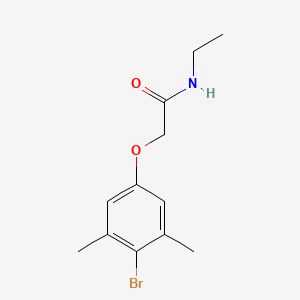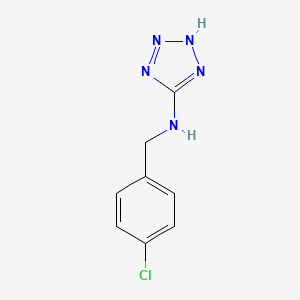![molecular formula C17H13ClN2OS B5723134 N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B5723134.png)
N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide involves complex chemical reactions that build its unique structure. Although the specific details of synthesizing this exact compound were not directly found, related studies involve the synthesis of analogous compounds. These processes typically involve the reaction of chlorophenyl and phenyl derivatives with thiazolyl compounds under specific conditions to form the desired acetamide derivatives through condensation reactions (Boechat et al., 2011).
Molecular Structure Analysis
The molecular structure of closely related compounds showcases a near "V" shaped configuration, with various intermolecular interactions such as hydrogen bonds and π interactions contributing to the stability and 3-D array formation of the molecules. The exact angles between the aromatic planes and the nature of these interactions play a critical role in defining the molecular geometry and its potential interaction with biological molecules or other chemical substrates (Boechat et al., 2011).
Chemical Reactions and Properties
N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide can participate in a variety of chemical reactions due to its functional groups. While specific reactions of this compound were not detailed, acetamide derivatives are known for their ability to undergo nucleophilic substitution reactions, condensation with aldehydes and ketones, and cyclization reactions that form heterocyclic compounds. These reactions can significantly alter the physical and chemical properties of the compound, making it suitable for a wide range of applications (Saravanan et al., 2016).
Physical Properties Analysis
The physical properties of N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide, such as melting point, solubility, and crystal structure, are essential for understanding its behavior in various solvents and conditions. While specific data on this compound were not found, related studies indicate that the crystal structure and solubility are influenced by the presence of chlorophenyl and thiazolyl groups, which may engage in hydrogen bonding and van der Waals interactions, affecting the compound's physical state and solubility (Saravanan et al., 2016).
Chemical Properties Analysis
The chemical properties of this compound are influenced by its functional groups, which include the acetamide moiety, chlorophenyl ring, and thiazolyl ring. These groups contribute to the compound's reactivity, including its acid-base behavior, nucleophilicity, and electrophilicity. The acetamide group, in particular, is important for its reactivity towards hydrolysis, offering pathways to further modify the compound through chemical synthesis (Salian et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c1-11(21)19-17-15(12-5-3-2-4-6-12)20-16(22-17)13-7-9-14(18)10-8-13/h2-10H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXPADJNZXDMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=C(S1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796102 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5723054.png)

![methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate](/img/structure/B5723066.png)
![6-chloro-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5723077.png)
![2,2,6,6-tetramethyl-1-[(4-nitrobenzoyl)oxy]-4-piperidinone](/img/structure/B5723082.png)

![{[5-(3-methylphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5723091.png)
![N'-(3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylidene)isonicotinohydrazide](/img/structure/B5723099.png)

![N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B5723111.png)



